molecular formula C11H18N2O3S B6760339 N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]cyclopropanesulfonamide

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]cyclopropanesulfonamide

Cat. No.: B6760339
M. Wt: 258.34 g/mol
InChI Key: OGVDSQVHMFWROH-UHFFFAOYSA-N
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Description

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]cyclopropanesulfonamide is a synthetic compound characterized by its unique structure, which includes a cyclopropane ring and an oxazole moiety

Properties

IUPAC Name

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-4-10(11-7(2)12-16-8(11)3)13-17(14,15)9-5-6-9/h9-10,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVDSQVHMFWROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(ON=C1C)C)NS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]cyclopropanesulfonamide typically involves the reaction of 3,5-dimethyl-1,2-oxazole with a suitable cyclopropanesulfonamide precursor. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazoles.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as manganese dioxide (MnO2) or bromotrichloromethane (CBrCl3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazoles, while reduction can produce various reduced derivatives.

Scientific Research Applications

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]cyclopropanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The oxazole moiety can interact with enzymes and receptors, modulating their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine
  • 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid

Uniqueness

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]cyclopropanesulfonamide is unique due to its combination of a cyclopropane ring and an oxazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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